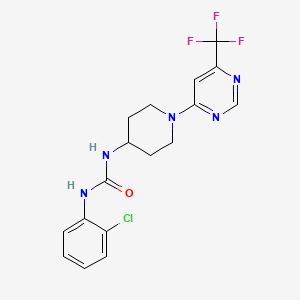

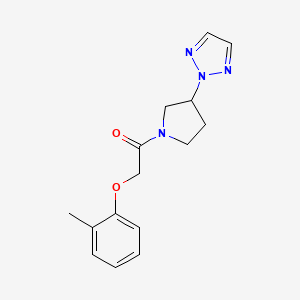

![molecular formula C8H4ClF3N2S B2527300 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile CAS No. 306976-81-8](/img/structure/B2527300.png)

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile is a chemical of interest due to its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can help infer properties and reactivity patterns for the compound .

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes, as seen in the first paper, where trifluoromethanesulfonic acid in acetonitrile efficiently catalyzes Friedel-Crafts alkylations . This suggests that similar acidic conditions could potentially be used to synthesize the target compound by introducing the appropriate sulfanyl and nitrile functionalities onto a pyridine ring. Additionally, the synthesis of pyridine derivatives, as mentioned in the third paper, involves the conversion of dihydroxy analogs into dichloro analogs, which are then further modified . This indicates that a multi-step synthetic route could be employed for the target compound, starting from a simple pyridine derivative.

Molecular Structure Analysis

The structure of pyridine derivatives can be elucid

Scientific Research Applications

Synthesis and Chemical Reactions

- The compound has been utilized in synthesizing various derivatives and compounds, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, showcasing its utility in complex chemical syntheses (Bradiaková et al., 2009).

- It is involved in domino reactions for creating novel heterocyclic systems, like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine, indicating its role in forming new molecular structures (Bondarenko et al., 2016).

- The compound is significant in the creation of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, used in various chemical processes like base-induced chemiluminescence (Watanabe et al., 2010).

Polymers and Coordination Chemistry

- It plays a role in the synthesis of polymers, such as in the polymerization of ethylenic monomers initiated by superacids, demonstrating its utility in polymer chemistry (Souverain et al., 1980).

- In coordination chemistry, it is used in the formation of η6-coordinated arene and pyridine complexes through alkyne coupling reactions mediated by iron(II) complexes, highlighting its role in forming complex metal-organic structures (Ferré et al., 2002).

Solubility and Electropolymerization Studies

- Studies on its solubility in various organic solvents at different temperatures provide insights into its physical and chemical properties, which are crucial for its applications in synthesis and formulations (Wang et al., 2018).

- The compound is significant in electrochemical studies, such as in the electropolymerization of materials in ionic liquids, indicating its potential in developing new materials with specific electrochemical properties (Venkatanarayanan et al., 2008).

Safety and Hazards

properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2S/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHJLVBRXJHTRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)SCC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

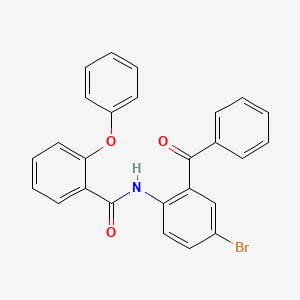

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)

![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

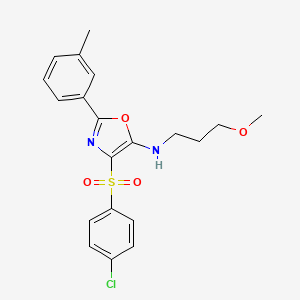

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)

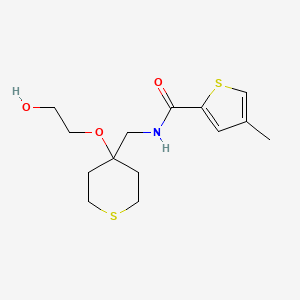

![N,N-Dimethyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2527228.png)

![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)

![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)

![4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2527240.png)